molecular formula C11H14F2N2 B1427632 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine CAS No. 1179290-21-1

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine

Cat. No. B1427632
CAS RN: 1179290-21-1
M. Wt: 212.24 g/mol
InChI Key: AAOLFPPJMMZTOY-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine” belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a piperidine ring, and is hydrogenated to some degree .


Molecular Structure Analysis

The molecular structure of this compound would be determined by its constituent atoms and the bonds between them. It contains a tetrahydroquinoline ring, an amine group, and a difluoroethyl group .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The amine group might undergo reactions typical for amines, such as acylation or alkylation. The difluoroethyl group might participate in various reactions, including those involving the carbon-fluorine bond .

Scientific Research Applications

Neuroprotective, Antiaddictive, and Antidepressant-Like Activities

A review highlights the pharmacology and clinical applications of an endogenous compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares structural similarities with the compound of interest. This compound is present in the mammalian brain and exhibits neuroprotective, antiaddictive, and antidepressant properties in animal models. The therapeutic effects of 1MeTIQ are thought to be associated with its ability to gently activate the monoaminergic system in the brain, inhibit MAO-dependent oxidation, and reduce glutamate system activity, suggesting potential pathways for similar compounds (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, which include structural elements related to the compound , have been reviewed for their therapeutic activities, particularly in cancer and central nervous system disorders. These compounds are considered privileged scaffolds in drug discovery, showing promise across a range of therapeutic areas including cancer, malaria, and various infectious diseases. This review suggests a broad potential for tetrahydroisoquinoline derivatives in drug discovery and development, highlighting their versatility and efficacy across different biological targets (Singh & Shah, 2017).

Environmental Applications

A study on amine-functionalized sorbents for PFAS removal provides insight into the chemical interactions and efficacy of amine groups in environmental remediation technologies. This research could be relevant for understanding how structural features of 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine might be exploited for environmental applications, particularly in the removal of persistent pollutants from water supplies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Antimicrobial and Antitumor Potentials

Aminoquinolines have been reviewed for their antimicrobial and antitumor potentials, including as adjuvants in cancer therapy. This review emphasizes the broad spectrum of biological activities associated with aminoquinoline compounds, suggesting potential for 1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine to be explored in similar contexts. The focus on their mechanisms, such as cell cycle arrest and apoptosis induction, provides a foundation for future research into their applications in treating various diseases (Ferreira et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Unfortunately, without specific studies or data, it’s challenging to predict the exact mechanism of action .

properties

IUPAC Name

1-(2,2-difluoroethyl)-3,4-dihydro-2H-quinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)7-15-6-2-3-8-9(14)4-1-5-10(8)15/h1,4-5,11H,2-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLFPPJMMZTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N(C1)CC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-1,2,3,4-tetrahydroquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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